1,5-Diphenyl-3-(4-chlorophenyl)formazan
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Overview
Description
1,5-Diphenyl-3-(4-chlorophenyl)formazan is a member of the formazan family, which are intensely colorful compounds characterized by the structure [-N=N-C®=N-NH-]. Formazans are closely related to azo dyes and are known for their deep color and redox chemistry, which derive from their nitrogen-rich backbone . The compound this compound is particularly notable for its use in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(4-chlorophenyl)formazan can be synthesized through several methods:
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Reaction of Diazonium Compounds with Aldehyde Hydrazones: : This is one of the most common procedures. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans. The diazonium salts couple to the amine nitrogen in the hydrazone with displacement of a hydrogen to give the intermediate, which then rearranges to the formazan .
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Reaction of Active Methylene Compounds with Diazonium Salts: : Diazonium salts add to active methylene compounds to form an intermediate azo compound, followed by the addition of a second diazonium salt under more alkaline conditions, yielding tetrazene, which then forms a 3-substituted formazan .
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Oxidation of Hydrazidines: : Formazans can also be produced by the oxidation of the corresponding hydrazidines, usually prepared via the reaction of hydrazonyl halides with the appropriate hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(4-chlorophenyl)formazan undergoes several types of chemical reactions:
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Oxidation: : Oxidation of formazans results in their conversion into colorless tetrazolium salts. Common oxidants include mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite .
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Reduction: : Formazans can be reduced to form tetrazolyl radicals or formazan, depending on the conditions .
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Substitution: : The nitrogen-rich backbone of formazans allows for various substitution reactions, particularly with transition metal ions to form highly colored complexes (chelates) .
Common Reagents and Conditions
Reducing Agents: Various reducing agents can be used depending on the desired product, including hydrazine derivatives.
Major Products
Tetrazolium Salts: Formed through oxidation reactions.
Tetrazolyl Radicals: Formed through reduction reactions.
Colored Complexes: Formed through substitution reactions with transition metal ions.
Scientific Research Applications
1,5-Diphenyl-3-(4-chlorophenyl)formazan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(4-chlorophenyl)formazan involves its redox chemistry and ability to form complexes with metal ions. The compound’s nitrogen-rich backbone allows it to participate in various redox reactions, which are central to its function in analytical and biological applications . The formation of colored complexes with metal ions is a key aspect of its use in dye and pigment production .
Comparison with Similar Compounds
1,5-Diphenyl-3-(4-chlorophenyl)formazan can be compared with other formazans and azo dyes:
1,5-Diphenylformazan: Similar structure but lacks the 4-chlorophenyl group, resulting in different chemical properties and applications.
3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the 4-chlorophenyl group, leading to variations in reactivity and color properties.
Tetrazolium Salts: Precursors to formazans, used in similar applications but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMARXENIIWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408328 |
Source
|
Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-15-7 |
Source
|
Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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